molecular formula C9H9NO2 B2478386 [(2R)-2-nitrocyclopropyl]benzene CAS No. 1864012-31-6

[(2R)-2-nitrocyclopropyl]benzene

Cat. No.: B2478386
CAS No.: 1864012-31-6
M. Wt: 163.176
InChI Key: XRNLPUUQLOMTGY-YGPZHTELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R)-2-Nitrocyclopropyl]benzene is a chiral nitrocyclopropane compound with the CAS Registry Number 1864012-31-6 and a molecular formula of C9H9NO2 . It has a molecular weight of 163.18 g/mol . This compound is provided as a single stereoisomer, specified by the (2R) configuration, making it a valuable building block for the stereoselective synthesis of more complex molecules. The nitro group on the cyclopropane ring is a versatile functional handle that can undergo various transformations, while the strained cyclopropane ring itself can serve as a scaffold in medicinal chemistry and materials science research. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-2-nitrocyclopropyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8?,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNLPUUQLOMTGY-YGPZHTELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C1C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Mechanistic Studies

Elucidation of Cyclopropane (B1198618) Ring Formation Mechanisms

The construction of the strained three-membered ring is a pivotal step, and several mechanistic strategies have been developed to achieve this with high efficiency and stereocontrol.

The Michael Initiated Ring Closure (MIRC) reaction is a powerful and widely used method for synthesizing cyclopropanes. rsc.orgrsc.org This process occurs in a tandem sequence involving two key steps: a Michael addition followed by an intramolecular nucleophilic substitution.

The general pathway for the synthesis of a nitrocyclopropane (B1651597) derivative via MIRC begins with the conjugate addition (Michael addition) of a nucleophile to a nitroalkene, such as β-nitrostyrene. nih.govnih.gov In a common variant, the nucleophile is a carbanion generated from a compound with a leaving group, like dimethyl 2-bromomalonate. nih.gov

The detailed steps are as follows:

Michael Addition: A base or catalyst activates the Michael donor (e.g., dimethyl 2-bromomalonate), which then attacks the β-carbon of the nitroalkene (the Michael acceptor). This 1,4-conjugate addition breaks the alkene's π-bond and forms a new carbon-carbon single bond. The result is a nitronate intermediate. rsc.orgnih.gov

Intramolecular Cyclization: The newly formed nitronate anion, a form of enolate, then acts as an internal nucleophile. It attacks the carbon atom bearing the leaving group (e.g., bromide). nih.gov This step, an intramolecular SN2 reaction, closes the ring and expels the leaving group, thereby forming the cyclopropane ring. rsc.orgnih.gov

The stereoselectivity of the MIRC reaction is often high, allowing for the formation of specific diastereomers and enantiomers, particularly when chiral catalysts are employed. nih.gov

Both organocatalysis and metal catalysis have been successfully applied to the MIRC synthesis of nitrocyclopropanes, each operating through distinct catalytic cycles to ensure high enantioselectivity.

Organocatalytic Transformations: Organocatalysts, such as cinchona alkaloids (e.g., quinine (B1679958) derivatives) or prolinol derivatives, are frequently used to catalyze the asymmetric MIRC reaction. nih.govacs.org The catalytic cycle typically involves non-covalent interactions:

Catalyst-Substrate Complexation: The organocatalyst, often possessing a hydrogen-bond donating moiety (like a thiourea (B124793) or squaramide group) and a basic site (like a tertiary amine), simultaneously activates both the Michael donor and acceptor. nih.gov For example, a quinine-based catalyst can activate the nitroalkene through hydrogen bonding, while its basic nitrogen deprotonates the Michael donor. acs.org

Stereocontrolled Michael Addition: The chiral scaffold of the catalyst orients the two reactants in a specific three-dimensional arrangement, leading to a highly stereoselective Michael addition.

Ring Closure and Catalyst Regeneration: Following the addition, the intermediate cyclizes. The final product is then released, and the organocatalyst is regenerated to participate in the next cycle. rsc.org

Metal-Catalyzed Transformations: Transition metals, notably Nickel (Ni) and Rhodium (Rh), are also effective catalysts for cyclopropanation.

Nickel-Catalyzed MIRC: In this approach, a chiral complex, often formed from a nickel salt like Ni(OAc)₂ and a chiral diamine ligand, coordinates to the reactants. nih.gov The chiral ligand environment dictates the facial selectivity of the nucleophilic attack on the nitroalkene, leading to a highly enantioselective Michael adduct. This adduct then undergoes a base-promoted cyclization to yield the nitrocyclopropane. nih.gov

Rhodium-Catalyzed Cyclopropanation: This method typically involves the reaction of an alkene with a diazo compound, such as ethyl nitrodiazoacetate, in the presence of a rhodium catalyst (e.g., dirhodium tetraacetate). nih.govwikipedia.org The catalytic cycle is distinct from MIRC:

Metal Carbene Formation: The rhodium catalyst reacts with the diazo compound to form a highly reactive metal-carbene (or carbenoid) intermediate, with the expulsion of nitrogen gas (N₂). wikipedia.org

Carbene Transfer: The metal carbene then transfers the carbene fragment to the alkene in a concerted or stepwise fashion. The alkene approaches the metal carbene, and the new carbon-carbon bonds of the cyclopropane ring are formed. wikipedia.org The stereochemistry of the alkene is generally retained in the product. wikipedia.org Chiral rhodium catalysts are used to achieve high enantioselectivity. nih.gov

The synthesis of nitrocyclopropanes proceeds through various reactive intermediates, depending on the specific reaction pathway. The nature of these intermediates is fundamental to the mechanism of ring formation.

Intermediate TypeDescription/FormationRelevant Reaction Type
Nitronate Anion (Nitronic Acid) Formed after the initial Michael addition of a carbanion to a nitroalkene. It is the key nucleophilic species that initiates the intramolecular ring closure by displacing a leaving group. nih.govMichael Addition-Initiated Ring Closure (MIRC)
Metal-Carbene Species A carbon atom with a lone pair of electrons and a vacant orbital, complexed to a transition metal center (e.g., Rh, Cu). It is generated from the reaction of a metal catalyst with a diazo compound and subsequently transferred to an alkene. nih.govwikipedia.orgMetal-Catalyzed Cyclopropanation with Diazo Compounds
Iodonium (B1229267) Ylides Formed in situ from reagents like iodosobenzene (B1197198) and methyl nitroacetate. These ylides can react with alkenes, catalyzed by copper(I), to form the cyclopropane ring, serving as a carbene precursor. arkat-usa.orgacs.orgYlide-Mediated Cyclopropanation

Mechanistic Investigations of Nitrocyclopropyl Moiety Transformations

The strained, electron-deficient nitrocyclopropane ring is a versatile synthetic handle, susceptible to a variety of transformations. Mechanistic studies have focused on understanding the stereochemical outcomes of these reactions.

The high ring strain and the presence of the electron-withdrawing nitro group make the C-C bonds of the cyclopropane ring liable to cleavage under various conditions. nih.gov The stereochemical course of these ring-opening reactions is highly dependent on the reagents and the underlying mechanism.

Nucleophilic Ring-Opening: The cyclopropane ring can be opened by nucleophiles. For example, treatment with sodium thiophenoxide can lead to a nucleophilic addition that cleaves a C-C bond, resulting in a linear chain with controlled stereochemistry. nih.gov The reaction often proceeds via an SN2-type attack, leading to an inversion of configuration at the center of attack.

Lewis Acid-Induced Ring-Opening: Lewis acids like tin(II) chloride can coordinate to the carbonyl or nitro groups of substituted nitrocyclopropanes. This coordination facilitates the cleavage of a cyclopropane C-C bond, generating a stabilized cation and an enolate or nitronate. nih.gov The intermediate can then undergo further reactions, such as intramolecular cyclization to form new rings (e.g., furans or isoxazolines), with the stereochemistry being directed by the rearrangement pathway. nih.gov

Base-Promoted Ring-Opening: Under basic conditions, deprotonation can occur, followed by ring-opening. For some donor-acceptor cyclopropanes, this can lead to the formation of a p-quinone methide intermediate, which can then be trapped by nucleophiles. rsc.org

Reaction ConditionType of Ring OpeningStereochemical Outcome
Nucleophiles (e.g., Sodium Thiophenoxide)Nucleophilic Addition/CleavageOften proceeds with inversion of stereochemistry at the point of nucleophilic attack. nih.gov
Lewis Acids (e.g., SnCl₂)C-C Bond HeterolysisCan lead to zwitterionic intermediates, with subsequent reactions often being stereospecific, dictated by orbital alignment in the transition state. nih.gov
Base (e.g., TBAF, DBU)Deprotonation followed by CleavageCan proceed through intermediates like quinone methides, with the stereochemistry of the final product depending on the trapping nucleophile's approach. nih.govrsc.org

The nitro group is a versatile functional group that can be transformed into other functionalities, most notably an amino group. The reduction of the nitro group on a cyclopropane ring is a key transformation for accessing valuable cyclopropylamine (B47189) derivatives, which are important building blocks in medicinal chemistry. nih.govresearchgate.net

The reduction is typically achieved using standard reducing conditions:

Catalytic Hydrogenation: This method involves treating the nitrocyclopropane with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd-C) or Raney Nickel. nih.gov The reaction proceeds on the surface of the catalyst, where the nitro group is reduced to an amine. This transformation generally occurs without cleavage of the cyclopropane ring and preserves the existing stereochemistry. acs.orgnih.gov

Metal-Mediated Reduction: Active metals like Zinc (Zn), Tin (Sn), or Iron (Fe) in an acidic medium (e.g., HCl or acetic acid) are also effective for reducing nitro groups. acs.orgyoutube.com The mechanism involves a series of single-electron transfers from the metal to the nitro group, followed by protonation steps. A final treatment with a base is often required to neutralize the acid and deprotonate the resulting ammonium (B1175870) salt to yield the neutral amine. youtube.com

These reduction methods provide reliable access to aminocyclopropanes from their nitro precursors, preserving the stereochemical integrity of the cyclopropane core. acs.org

Mechanistic Insights into Benzene (B151609) Ring Reactivity

The fundamental mechanism for reactions occurring at the benzene ring of cyclopropylbenzene (B146485) is the electrophilic aromatic substitution (SEAr) wikipedia.org. This mechanism is a two-step process regardless of the specific electrophile involved chemistrysteps.commsu.edu.

Step 1: Attack by the Aromatic Ring and Formation of the Sigma Complex

The reaction is initiated when the π-electron system of the benzene ring acts as a nucleophile and attacks a strong electrophile (E⁺) chemistrysteps.commasterorganicchemistry.com. This step is typically the slow, rate-determining step because it disrupts the stable aromatic sextet of the benzene ring msu.edumasterorganicchemistry.com. The attack forms a new sigma bond between one of the carbon atoms of the ring and the electrophile. This results in a resonance-stabilized carbocation intermediate known as an arenium ion, a Wheland intermediate, or a sigma complex wikipedia.orgmsu.edu. This intermediate is positively charged, and the charge is delocalized across the remaining conjugated system, specifically at the ortho and para positions relative to the point of electrophilic attack chemistrysteps.com.

Step 2: Deprotonation and Restoration of Aromaticity

For example, in the nitration of cyclopropylbenzene, the electrophile is the nitronium ion (NO₂⁺), which is generated by reacting nitric acid with a stronger acid catalyst like sulfuric acid chemistrysteps.comlibretexts.orgyoutube.com. The cyclopropyl-substituted benzene ring attacks the nitronium ion to form the corresponding arenium ion, which is then deprotonated to yield nitrocyclopropylbenzene youtube.com.

The cyclopropyl (B3062369) group exerts a significant influence on both the rate (reactivity) and the regioselectivity (orientation) of electrophilic aromatic substitution on the benzene ring. This influence is a combination of inductive and stereoelectronic (resonance) effects msu.edulibretexts.org.

Inductive and Stereoelectronic Effects: The cyclopropyl ring's C-C bonds have a high degree of p-character, allowing them to interact conjugatively with adjacent π-systems, a behavior that resembles a carbon-carbon double bond msu.edustackexchange.com. This donation of electron density into the benzene ring via resonance is a key stereoelectronic effect. It stabilizes the positive charge in the arenium ion intermediate, particularly when the charge is at the ortho and para positions libretexts.org. This electron-donating resonance effect outweighs the group's weak electron-withdrawing inductive effect (arising from the slightly higher electronegativity of sp²-hybridized carbons relative to hydrogen) msu.edulibretexts.org.

Activating and Directing Effects: Because the net electronic effect is electron donation, the cyclopropyl group is classified as an activating group . It makes the benzene ring more nucleophilic and thus more reactive towards electrophiles than benzene itself wikipedia.orglibretexts.org. This activation leads to faster rates of electrophilic substitution.

The resonance stabilization is most effective when the electrophile adds to the ortho or para positions. The resonance structures for the ortho and para arenium ions include a tertiary carbocation where the positive charge is adjacent to the cyclopropyl group, which provides significant stabilization. The meta attack does not allow for such direct stabilization of the positive charge by the cyclopropyl group libretexts.org. Consequently, the cyclopropyl group is an ortho, para-director , meaning incoming electrophiles are predominantly directed to these positions msu.edulibretexts.org.

The table below compares the relative reaction rates and product isomer distributions for the nitration of benzene, toluene (B28343) (an alkylbenzene), and tert-butylbenzene. This data illustrates the activating and directing effects of alkyl groups, which serve as a useful comparison for understanding the effects of the cyclopropyl substituent.

Data sourced from reference msu.edu. The relative rates show that alkyl groups like methyl and tert-butyl activate the ring towards nitration compared to benzene. The product distribution confirms their status as ortho, para-directors, although steric hindrance from the bulky tert-butyl group significantly reduces the proportion of the ortho product.

Table of Compounds Mentioned

Applications in Advanced Organic Synthesis

Utilization of Optically Active Nitrocyclopropylbenzenes as Chiral Building Blocks

Optically active nitrocyclopropylbenzenes, such as [(2R)-2-nitrocyclopropyl]benzene, are powerful chiral building blocks in asymmetric synthesis. Their utility stems from the stereocontrolled transformations they can undergo, allowing for the transfer of chirality to new, more complex molecules. The nitro group can be readily transformed into other functional groups, such as amines, which are pivotal in many biologically active compounds. The cyclopropane (B1198618) ring itself can either be retained in the final product or be opened in a stereospecific manner to generate acyclic structures with defined stereochemistry.

The diastereoselective addition of various nucleophiles to nitrocyclopropanes is a key strategy. For instance, the reaction of anions of 2-nitro-1-phenylcyclopropanes with α,β-unsaturated esters can proceed with high diastereoselectivity, leading to the formation of functionalized cyclopropyl (B3062369) derivatives. These reactions underscore the ability of the nitrocyclopropylbenzene scaffold to direct the stereochemical outcome of bond-forming events.

Precursors for the Synthesis of Complex Molecular Architectures

The reactivity of the nitrocyclopropyl group allows for its elaboration into a variety of more complex structural motifs. This has been exploited in the synthesis of amino acids, heterocyclic systems, and natural products.

One of the most significant applications of this compound and its derivatives is in the synthesis of aminocyclopropanecarboxylic acids (ACCs). These are conformationally constrained amino acids that are of great interest in medicinal chemistry for the development of peptides with improved properties. The synthesis of ACCs from nitrocyclopropanes typically involves the reduction of the nitro group to an amine and the introduction of a carboxylic acid functionality.

A common route involves the Michael addition of a nucleophile to a nitrocyclopropanecarboxylate, followed by reduction of the nitro group. For example, the diastereoselective addition of Grignard reagents to ethyl 2-nitrocyclopropanecarboxylate has been demonstrated. Subsequent chemical modifications can then lead to the desired ACCs.

The following table summarizes the transformation of a nitrocyclopropyl precursor to an aminocyclopropyl analog.

PrecursorReagents and ConditionsProductReference
Ethyl (1R,2R)-2-nitro-1-phenylcyclopropanecarboxylate1. R'MgX (Grignard reagent) 2. Reduction of nitro group (e.g., H₂, Pd/C)Substituted aminocyclopropanecarboxylic acid ester

This methodology provides access to a wide range of substituted ACCs with controlled stereochemistry, which are valuable building blocks for drug discovery.

The strained ring and the reactive nitro group of nitrocyclopropylbenzenes make them suitable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. Ring-opening reactions of the cyclopropane ring, often triggered by the reduction of the nitro group, can lead to the formation of larger rings incorporating the nitrogen atom.

For instance, the reduction of 2-nitro-1-phenylcyclopropanes can lead to the formation of substituted pyrrolidines. The reaction pathway is thought to involve the formation of a cyclopropylamine (B47189) intermediate, which then undergoes a ring-expansion reaction. This strategy allows for the stereocontrolled synthesis of highly functionalized five-membered nitrogen heterocycles.

The utility of this compound and related compounds is highlighted by their successful application in the total synthesis of complex natural products. A notable example is the antibiotic Hormaomycin, which contains a unique (Z)-2-(1-nitrocyclopropyl)vinyl side chain. The synthesis of this natural product has been a significant challenge, and the development of methods to construct the nitrocyclopropyl moiety has been a key focus.

Synthetic approaches to Hormaomycin and its analogs have utilized nitrocyclopropane (B1651597) derivatives as key intermediates. For example, the synthesis of the side chain has been achieved through the condensation of a nitrocyclopropanecarbaldehyde with a suitable phosphonium (B103445) ylide. Furthermore, fluorinated analogs of Hormaomycin have been synthesized to explore the effects of fluorine incorporation on biological activity. The synthesis of these analogs also relies on the use of appropriately functionalized nitrocyclopropane precursors.

The table below outlines a key synthetic step in the preparation of a Hormaomycin analog.

Reactant 1Reactant 2ProductSignificanceReference
(1R,2R)-1-formyl-2-nitrocyclopropaneA phosphonium ylideA precursor to the (Z)-2-(1-nitrocyclopropyl)vinyl side chain of HormaomycinDemonstrates the use of a nitrocyclopropane building block in natural product synthesis.

Contribution to the Development of Functional Organic Materials

While the primary applications of this compound have been in synthetic and medicinal chemistry, its unique electronic and structural features suggest potential for use in materials science. The combination of a rigid cyclopropane ring and a polar nitro group can impart interesting properties to larger molecules.

For example, the incorporation of cyclopropane rings into the core of liquid crystals has been shown to influence their mesomorphic properties. While specific studies on the use of this compound in functional materials are not extensively reported, the principles of molecular design suggest that its derivatives could be explored for applications in areas such as nonlinear optics or as components of chiral polymers. The strong dipole moment associated with the nitro group could be advantageous in creating materials with specific electronic or optical responses.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways and the characterization of transient species such as transition states. nih.govnih.gov Methods like Density Functional Theory (DFT) are frequently employed to model reactions involving complex organic molecules. nih.govcas.cz

For the formation or reaction of [(2R)-2-nitrocyclopropyl]benzene, these calculations can elucidate the step-by-step mechanism. For instance, in a potential synthetic route like the cyclopropanation of styrene (B11656) with a nitrating agent, calculations can identify the transition state structures for the addition and ring-closing steps. The energies of these transition states, relative to the reactants and intermediates, determine the reaction kinetics.

An automated reaction path search method, combined with kinetic analysis, can be used to explore various potential pathways and predict the most likely routes leading to the target product. nih.gov By calculating the Gibbs free energies (ΔG) and activation barriers, researchers can predict reaction feasibility and identify rate-determining steps. nih.gov For example, a study on the rearrangement of Dewar benzene (B151609) derivatives used DFT methods to locate two distinct transition states and confirmed the proposed reaction mechanism through Intrinsic Reaction Coordinate (IRC) calculations. cas.cz A similar approach could be applied to study the potential rearrangements or ring-opening reactions of the nitrocyclopropane (B1651597) ring in this compound.

Table 1: Illustrative Calculated Energy Profile for a Hypothetical Reaction Step This table presents hypothetical data for the ring-opening of a nitrocyclopropane to illustrate the type of information obtained from quantum chemical calculations.

SpeciesMethod/Basis SetRelative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactant (Nitrocyclopropane)B3LYP/6-311+G 0.00.0
Transition StateB3LYP/6-311+G+25.4+24.9
Product (Allylic Nitro Compound)B3LYP/6-311+G**-15.2-16.0

Theoretical Modeling of Stereoselectivity and Enantiocontrol in Catalytic Systems

Achieving high stereoselectivity is a central goal in modern organic synthesis. Theoretical modeling is crucial for understanding and predicting the enantioselectivity observed in catalytic reactions that produce chiral molecules like this compound. Computational studies can reveal the subtle non-covalent interactions between the substrate, catalyst, and reagents that govern the stereochemical outcome. researchgate.net

In the context of synthesizing this compound, a chiral catalyst would be used to control the facial selectivity of the attack on an alkene precursor. Computational models can be built to analyze the transition states leading to the (2R) and (2S) enantiomers. By comparing the calculated activation energies for these two pathways, the enantiomeric excess (ee) can be predicted. These models help in rationalizing the role of the chiral ligand and the metal center in creating a chiral environment that favors one stereoisomeric pathway over the other. researchgate.net Such insights are foundational for the rational design of new and more effective catalysts. nih.gov

Conformational Analysis and Stereochemical Relationships within Nitrocyclopropylbenzenes

The three-dimensional structure and conformational preferences of nitrocyclopropylbenzenes directly influence their physical properties and chemical reactivity. Theoretical methods are used to perform conformational analyses, identifying the most stable arrangements of the phenyl and nitro groups relative to the cyclopropane (B1198618) ring. nih.gov

For this compound, the primary conformational flexibility arises from the rotation around the C-C bond connecting the phenyl group to the cyclopropane ring. A Potential Energy Surface (PES) scan can be performed by systematically rotating this dihedral angle and calculating the energy at each point, revealing the global and local energy minima. researchgate.net The analysis would likely show that conformations minimizing steric hindrance between the phenyl ring and the nitro group are energetically favored. Theoretical NMR chemical shifts and coupling constants can also be calculated for different conformers and compared with experimental data to validate the predicted conformational preferences. nih.gov

Table 2: Example of Calculated Rotational Barrier for the Phenyl Group This table presents hypothetical data based on typical computational results for substituted benzenes.

ConformationDihedral Angle (H-C-C-Ph)MethodRelative Energy (kcal/mol)
Staggered (Minimum)60°DFT/B3LYP0.0
Eclipsed (Transition State)DFT/B3LYP3.5

Electronic Structure Calculations and Reactivity Predictions

The electronic structure of a molecule dictates its reactivity. Calculations can provide a wealth of information about the distribution of electrons and the nature of chemical bonds. For this compound, the electron-withdrawing nature of the nitro group and the strained cyclopropane ring create a unique electronic profile.

Frontier Molecular Orbital (FMO) theory is a key tool for predicting reactivity. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A low HOMO-LUMO energy gap generally indicates higher reactivity. researchgate.net The spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.netglobalresearchonline.net For this compound, the MEP would show a region of negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating a site susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would highlight areas prone to nucleophilic attack. Natural Bond Orbital (NBO) analysis can further quantify charge distributions and analyze hyperconjugative interactions that contribute to the molecule's stability. globalresearchonline.net

Table 3: Illustrative Electronic Properties of this compound This table contains hypothetical data typical for nitro-aromatic compounds, calculated using DFT.

PropertyMethod/Basis SetCalculated ValueInterpretation
HOMO EnergyB3LYP/6-31G(d)-7.2 eVSite of electron donation (nucleophilicity)
LUMO EnergyB3LYP/6-31G(d)-1.5 eVSite of electron acceptance (electrophilicity)
HOMO-LUMO GapB3LYP/6-31G(d)5.7 eVIndicates moderate kinetic stability
Dipole MomentB3LYP/6-31G(d)4.2 DReflects significant charge separation due to the nitro group

Q & A

Basic Research Questions

Q. What methodologies are effective for synthesizing [(2R)-2-nitrocyclopropyl]benzene with high enantiomeric purity?

  • Key Challenges : The strained cyclopropane ring and electron-withdrawing nitro group complicate synthesis. Stereochemical control is critical due to the chiral center at C2.
  • Methodologies :

  • Use asymmetric catalysis (e.g., chiral transition-metal catalysts) to induce enantioselectivity during cyclopropanation .
  • Employ ring-closing metathesis or Simmons–Smith reactions with chiral auxiliaries to stabilize intermediates.
  • Monitor reaction progress via HPLC with chiral columns to assess enantiomeric excess (ee).

Q. How can the stereochemistry and electronic environment of this compound be characterized?

  • Techniques :

  • NMR Spectroscopy : Analyze 1^1H and 13^13C coupling constants (e.g., 3JHH^3J_{HH}) to confirm cyclopropane geometry. Nuclear Overhauser Effect (NOE) experiments validate spatial arrangements .
  • X-ray Crystallography : Resolve absolute configuration and bond angles (e.g., C-C-C in cyclopropane ~60°) .
  • Computational Methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the nitro group on ring strain .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound under catalytic hydrogenation?

  • Reactivity Profile :

  • The nitro group undergoes selective reduction to an amine, but the cyclopropane ring may open under high-pressure H2H_2 due to strain.
  • Mechanistic Pathways :
  • Kinetic Control : Use Pd/C at low pressure (1–2 atm) to reduce -NO2_2 to -NH2_2 without ring cleavage.
  • Thermodynamic Control : Higher pressures (>5 atm) or acidic conditions trigger ring-opening via β-elimination, forming allylic amines .
    • Validation : Monitor intermediates via in situ IR spectroscopy (C-NO2_2 stretch at ~1520 cm1^{-1}) and GC-MS for fragmentation patterns .

Q. How does the electronic structure of this compound influence its biological interactions, and how can this be modeled computationally?

  • Electronic Effects :

  • The nitro group withdraws electron density, polarizing the cyclopropane ring and enhancing electrophilicity. This impacts binding to enzymes (e.g., nitroreductases) .
    • Computational Modeling :
  • Molecular Docking : Simulate interactions with biological targets (e.g., malaria parasites) using AutoDock Vina. Compare binding affinities to fluorinated analogues (e.g., CF3_3-substituted cyclopropanes) .
  • QM/MM Simulations : Study transition states of nitro reduction in enzyme active sites (e.g., NADPH-dependent reductases) .

Q. What strategies mitigate instability of this compound in aqueous or oxidative environments?

  • Instability Factors :

  • Hydrolysis of the cyclopropane ring in acidic/basic media.
  • Oxidative degradation of the nitro group.
    • Stabilization Methods :
  • Formulate as a Prodrug : Protect the nitro group with ester moieties, cleaved enzymatically in vivo.
  • Encapsulation : Use liposomal or cyclodextrin carriers to shield the compound from aqueous degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.